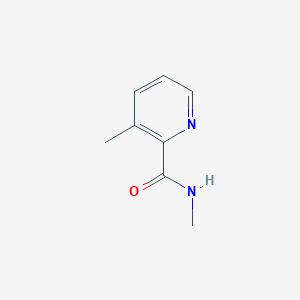
2-(3-Bromophenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-2-methylpropan-1-ol, also known as 3-bromo-2-methylpropan-1-ol, is a synthetic organic compound that belongs to the class of bromoalkane alcohols. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Biofuel Research
Mack et al. (2014) investigated the anti-knock properties of biofuels, including 2-methylpropan-1-ol (isobutanol), produced from microorganism metabolism. These biofuels were evaluated as potential additives for fuel in spark ignition engines, showing that 2-methylpropan-1-ol effectively improves the anti-knock properties of gasoline (Mack et al., 2014).
Organic Chemistry and Catalysis
Štěpnička et al. (2004) synthesized 2-(ferrocenylmethyl)amino-2-methylpropan-1-ol and examined its solid-state structures, revealing complex hydrogen-bonded networks. This study contributes to understanding the solid-state assembly of such compounds (Štěpnička et al., 2004).
Atmospheric Chemistry
Carrasco et al. (2006) studied the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol. Their research focused on the chemical reactivity of this compound in the atmosphere, providing insights into atmospheric transformations (Carrasco et al., 2006).
Biofuel Production
Bastian et al. (2011) engineered enzymes for the production of 2-methylpropan-1-ol (isobutanol) in Escherichia coli, demonstrating a method to achieve anaerobic production at 100% theoretical yield. This research advances the field of biofuel production (Bastian et al., 2011).
Environmental Science
Reisen et al. (2003) examined hydroxyaldehyde products from OH radical reactions of 2-methyl-3-buten-2-ol, exploring the potential environmental impact of these reactions (Reisen et al., 2003).
Synthetic Chemistry
Simpson et al. (1996) explored the hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol, contributing to the field of synthetic chemistry (Simpson et al., 1996).
properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLEXJOQGSTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
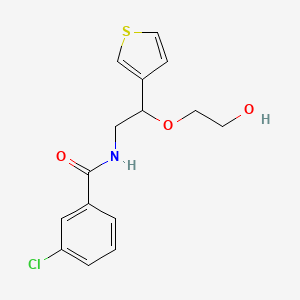
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)
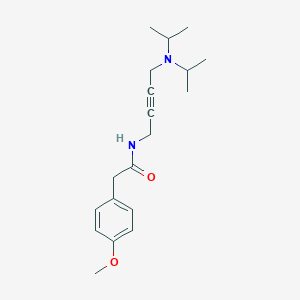

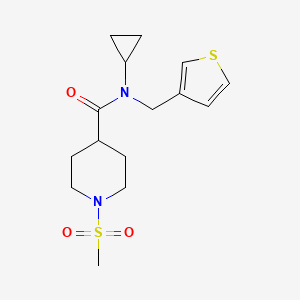
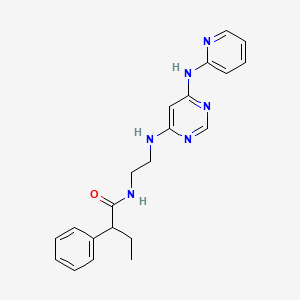
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)
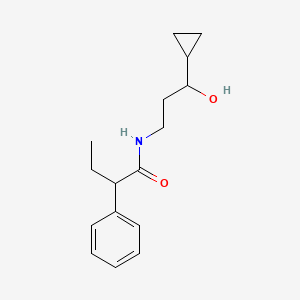
![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)
![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
